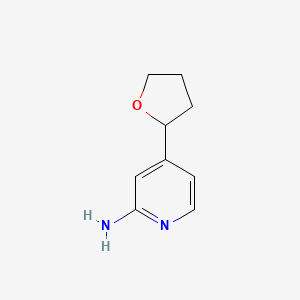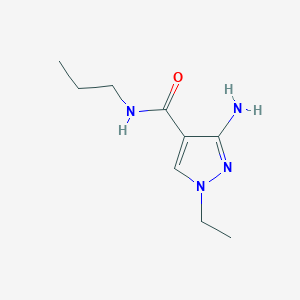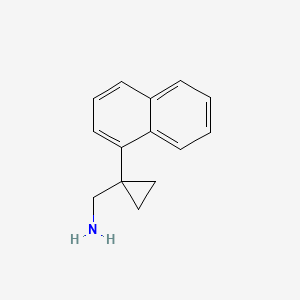
4-(Oxolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane (tetrahydrofuran) ring at the 4-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction. For example, 2-chloropyridine can react with oxolane in the presence of a base to form the desired product.
Amination: The final step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through a Buchwald-Hartwig amination reaction, where the pyridine derivative is treated with an amine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further participate in various organic transformations.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of bases or catalysts.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels, affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the oxolane ring.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of the oxolane ring.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the oxolane ring.
Uniqueness
4-(Oxolan-2-yl)pyridin-2-amine is unique due to the presence of the oxolane ring, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4-(oxolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2,(H2,10,11) |
InChI-Schlüssel |
CTIMBQWZPALUJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=CC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)

![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737187.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)
